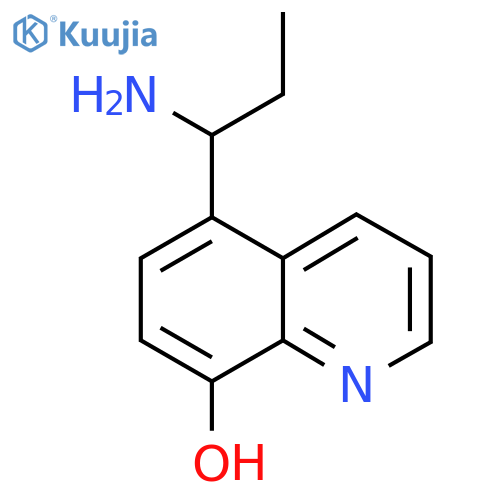

Cas no 1477810-17-5 (5-(1-Aminopropyl)quinolin-8-ol)

5-(1-Aminopropyl)quinolin-8-ol 化学的及び物理的性質

名前と識別子

-

- EN300-1277098

- 5-(1-AMINOPROPYL)QUINOLIN-8-OL

- 1477810-17-5

- 8-Quinolinol, 5-(1-aminopropyl)-

- 5-(1-Aminopropyl)quinolin-8-ol

-

- インチ: 1S/C12H14N2O/c1-2-10(13)8-5-6-11(15)12-9(8)4-3-7-14-12/h3-7,10,15H,2,13H2,1H3

- InChIKey: VUYDXDCICRLBCH-UHFFFAOYSA-N

- ほほえんだ: OC1=CC=C(C2=CC=CN=C21)C(CC)N

計算された属性

- せいみつぶんしりょう: 202.110613074g/mol

- どういたいしつりょう: 202.110613074g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 15

- 回転可能化学結合数: 2

- 複雑さ: 210

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.8

- トポロジー分子極性表面積: 59.1Ų

じっけんとくせい

- 密度みつど: 1?+-.0.06 g/cm3(Predicted)

- ふってん: 386.7±27.0 °C(Predicted)

- 酸性度係数(pKa): 4.49±0.10(Predicted)

5-(1-Aminopropyl)quinolin-8-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1277098-0.05g |

5-(1-aminopropyl)quinolin-8-ol |

1477810-17-5 | 0.05g |

$851.0 | 2023-06-08 | ||

| Enamine | EN300-1277098-2.5g |

5-(1-aminopropyl)quinolin-8-ol |

1477810-17-5 | 2.5g |

$1988.0 | 2023-06-08 | ||

| Enamine | EN300-1277098-10.0g |

5-(1-aminopropyl)quinolin-8-ol |

1477810-17-5 | 10g |

$4360.0 | 2023-06-08 | ||

| Enamine | EN300-1277098-0.1g |

5-(1-aminopropyl)quinolin-8-ol |

1477810-17-5 | 0.1g |

$892.0 | 2023-06-08 | ||

| Enamine | EN300-1277098-2500mg |

5-(1-aminopropyl)quinolin-8-ol |

1477810-17-5 | 2500mg |

$1988.0 | 2023-10-01 | ||

| Enamine | EN300-1277098-1000mg |

5-(1-aminopropyl)quinolin-8-ol |

1477810-17-5 | 1000mg |

$1014.0 | 2023-10-01 | ||

| Enamine | EN300-1277098-10000mg |

5-(1-aminopropyl)quinolin-8-ol |

1477810-17-5 | 10000mg |

$4360.0 | 2023-10-01 | ||

| Enamine | EN300-1277098-5000mg |

5-(1-aminopropyl)quinolin-8-ol |

1477810-17-5 | 5000mg |

$2940.0 | 2023-10-01 | ||

| Enamine | EN300-1277098-0.5g |

5-(1-aminopropyl)quinolin-8-ol |

1477810-17-5 | 0.5g |

$974.0 | 2023-06-08 | ||

| Enamine | EN300-1277098-250mg |

5-(1-aminopropyl)quinolin-8-ol |

1477810-17-5 | 250mg |

$933.0 | 2023-10-01 |

5-(1-Aminopropyl)quinolin-8-ol 関連文献

-

Danyu Xia,Xiaoqing Lv,Kexian Chen,Pi Wang Dalton Trans., 2019,48, 9954-9958

-

2. 3D nanostructured WO3/BiVO4 heterojunction derived from Papilio paris for efficient water splitting†Chao Yin,Shenmin Zhu,Di Zhang RSC Adv., 2017,7, 27354-27360

-

Tim Hupfeld,Soma Salamon,Joachim Landers,Jochen Schmidt,Heiko Wende,Stephan Barcikowski,Bilal Gökce J. Mater. Chem. C, 2020,8, 12204-12217

-

Yi Ma,Zhengbo Han,Yongke He,Liguo Yang Chem. Commun., 2007, 4107-4109

-

Jie Yang,Yuxiang Mo,K. C. Lau,Y. Song,X. M. Qian,C. Y. Ng Phys. Chem. Chem. Phys., 2005,7, 1518-1526

-

Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851

-

Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399

-

Feng Shao,Jia Li,Jia-Ping Tong,Jian Zhang,Ming-Guang Chen,Zhiping Zheng,Rong-Bin Huang,Lan-Sun Zheng,Jun Tao Chem. Commun., 2013,49, 10730-10732

-

Wei Chen Nanoscale, 2015,7, 6957-6990

5-(1-Aminopropyl)quinolin-8-olに関する追加情報

Introduction to 5-(1-Aminopropyl)quinolin-8-ol (CAS No. 1477810-17-5)

5-(1-Aminopropyl)quinolin-8-ol, identified by the chemical compound code CAS No. 1477810-17-5, is a heterocyclic organic molecule that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the quinoline family, a class of nitrogen-containing aromatic organic compounds that have been extensively studied for their biological activities and potential therapeutic applications. The structural uniqueness of 5-(1-Aminopropyl)quinolin-8-ol lies in its combination of a quinoline core with an aminoalkyl side chain, which endows it with distinct chemical and pharmacological properties.

The molecular structure of 5-(1-Aminopropyl)quinolin-8-ol consists of a benzene ring fused to a pyridine ring, with an amine-substituted propyl group attached to the 8-position of the quinoline ring. This configuration not only contributes to its stability but also influences its interactions with biological targets. The presence of the amino group at the propyl chain enhances its potential as a chelating agent or as a precursor in the synthesis of more complex molecules, making it a valuable scaffold for drug development.

In recent years, there has been a surge in research focused on quinoline derivatives due to their broad spectrum of biological activities. 5-(1-Aminopropyl)quinolin-8-ol has been explored for its potential in various therapeutic areas, including anti-inflammatory, antimicrobial, and anticancer applications. Studies have demonstrated that quinoline-based compounds can modulate multiple cellular pathways, making them promising candidates for developing novel therapeutic agents.

One of the most compelling aspects of 5-(1-Aminopropyl)quinolin-8-ol is its ability to interact with biological targets such as enzymes and receptors. The quinoline moiety is known for its binding affinity to certain proteins and nucleic acids, which can lead to inhibitory effects on various disease-related pathways. Furthermore, the aminoalkyl side chain provides a versatile platform for further functionalization, allowing researchers to tailor the compound’s properties for specific applications.

Recent advancements in computational chemistry and molecular modeling have facilitated a deeper understanding of the interactions between 5-(1-Aminopropyl)quinolin-8-ol and its biological targets. These studies have revealed that the compound can exhibit selective binding to certain enzymes involved in cancer progression, suggesting its potential as an anticancer agent. Additionally, preliminary in vitro studies have shown that 5-(1-Aminopropyl)quinolin-8-ol can inhibit the growth of various microbial species, highlighting its antimicrobial properties.

The synthesis of 5-(1-Aminopropyl)quinolin-8-ol involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Researchers have developed efficient synthetic routes that leverage modern catalytic systems and green chemistry principles to minimize waste and improve sustainability. These advancements not only enhance the accessibility of the compound but also align with global efforts to promote environmentally friendly chemical processes.

As interest in natural product-inspired drug discovery continues to grow, 5-(1-Aminopropyl)quinolin-8-ol has emerged as a compound of considerable interest. Its structural features resemble those found in several bioactive natural products, suggesting that it may possess additional pharmacological properties yet to be fully explored. Further investigation into its pharmacokinetic profile and potential side effects will be crucial in determining its suitability for clinical applications.

The role of 5-(1-Aminopropyl)quinolin-8-ol in drug development is further underscored by its potential as a lead compound for derivative design. By modifying specific functional groups within its structure, researchers can generate libraries of compounds with tailored biological activities. This approach has already led to the discovery of several novel therapeutic agents with improved efficacy and reduced toxicity compared to their parent compounds.

In conclusion, 5-(1-Aminopropyl)quinolin-8-ol (CAS No. 1477810-17-5) represents a promising candidate for further exploration in pharmaceutical research. Its unique structural features, combined with its demonstrated biological activities, make it an attractive scaffold for developing new drugs targeting various diseases. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in the future of medicinal chemistry.

1477810-17-5 (5-(1-Aminopropyl)quinolin-8-ol) 関連製品

- 2138178-96-6(5-(4-bromophenyl)-1,2-oxazol-3-ylmethanesulfonyl chloride)

- 144003-49-6(methyl 8-(benzyloxy)-4-(2-hydroxyethyl)-2-naphthoate)

- 1806068-01-8(3-Bromo-5-(difluoromethyl)-2-hydroxypyridine-6-acetonitrile)

- 2034430-64-1(N-(4-(3-(1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl)phenyl)-3-methylbenzenesulfonamide)

- 1207051-56-6(3-(thiophen-2-yl)-1-({1-(thiophen-2-yl)methylpiperidin-4-yl}methyl)urea)

- 2228664-18-2(2-chloro-1-{3-(difluoromethyl)sulfanylphenyl}ethan-1-one)

- 2163138-25-6(2-(3-{(benzyloxy)carbonylamino}-5-(propan-2-yl)oxolan-3-yl)acetic acid)

- 2034577-03-0(1-(3-chloro-4-methoxybenzenesulfonyl)-4-(2H-1,2,3-triazol-2-yl)piperidine)

- 899745-80-3(4-oxo-N-(4-oxo-3,4-dihydrophthalazin-1-yl)methyl-4H-chromene-2-carboxamide)

- 2164999-73-7(4-(4-methyl-4H-1,2,4-triazol-3-yl)methyloxolan-3-ol)